(E)-N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(E)-N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, phenyl group, and cyanide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps. One common method includes the reaction of 3,5-dichloroaniline with 4-phenyl-1,3-thiazole-2-carboximidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (E)-N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the dichloroaniline moiety but differs in the overall structure and applications.
4-Chloromethcathinone: A stimulant drug with a different pharmacological profile.
Uniqueness
What sets (E)-N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with specific enzymes and biological targets makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
(2E)-N-(3,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4S/c18-12-6-13(19)8-14(7-12)22-23-15(9-20)17-21-16(10-24-17)11-4-2-1-3-5-11/h1-8,10,22H/b23-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMHRFKGFNZCE-HZHRSRAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC(=C3)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC(=CC(=C3)Cl)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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